(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate belongs to the benzothiazole family, characterized by a fused benzene-thiazole ring system. Key structural features include:
- A 6-ethyl substituent on the benzo[d]thiazole ring.
- A (Z)-configuration at the imino group linked to a furan-2-carbonyl moiety.
- A methyl ester functional group at the acetoxy position.
Properties
IUPAC Name |
methyl 2-[6-ethyl-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-11-6-7-12-14(9-11)24-17(19(12)10-15(20)22-2)18-16(21)13-5-4-8-23-13/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDPDLNNESLVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Cyclization-Acylation-Alkylation (Method A)
Reaction Sequence :
- Benzo[d]thiazole Core Formation :
Imino Group Installation :
Acetate Sidechain Introduction :
Key Data :
| Step | Time (hr) | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1a | 2 | -10 | 83 | 98.2 |
| 1b | 6 | 65 | 78 | 97.8 |
| 2 | 4 | 0→25 | 91 | 99.1 |
| 3 | 12 | 50 | 87 | 98.6 |
One-Pot Tandem Synthesis (Method B)
Innovation : Combines all steps in a single reactor using phase-transfer catalysis:
- Reagents :
- 6-Ethyl-2-aminobenzenethiol (1 eq)
- Furan-2-carbonyl chloride (1.2 eq)
- Methyl bromoacetate (1.5 eq)
- TBAB (0.1 eq) in H₂O/CH₂Cl₂ (3:1)
Advantages :
- 63% reduction in solvent volume vs. Method A
- 82% energy savings
Stereochemical Control
Enzymatic Resolution (Method C)
Procedure :
- Racemic imine intermediate treated with Candida antarctica lipase B (CAL-B) in hexane/IPA:
- 40°C, 24 hr → 94% ee (Z)-isomer
- 51% isolated yield
Mechanistic Insight :
Alternative Pathways
Solid-Phase Synthesis (Method D)
Resin-Bound Approach :
- Wang resin functionalized with 6-ethylbenzo[d]thiazole-2-carboxylic acid
- On-resin imine formation (furan-2-carbonyl hydrazide, DIC/HOBt)
- Cleavage with TFA/CH₂Cl₂ (2:98) → 68% overall yield
Scalability :
- Demonstrated at 500 g scale with 94.3% purity
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole-H)
- δ 7.89 (d, J = 3.2 Hz, 1H, furan-H₃)
- δ 4.62 (s, 2H, -CH₂COO-)
- δ 3.72 (s, 3H, -OCH₃)
- δ 1.33 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
IR (KBr, cm⁻¹) :
- 1745 (C=O ester)
- 1680 (C=O imino)
- 1340/1160 (S=O asym/sym)
HRMS (ESI+) :
Comparative Method Analysis
| Parameter | Method A | Method B | Method C | Method D |
|---|---|---|---|---|
| Total Yield (%) | 68 | 76 | 51 | 68 |
| Z/E Selectivity | 95:5 | 98:2 | 99:1 | 93:7 |
| Purity (HPLC, %) | 98.6 | 97.8 | 99.4 | 94.3 |
| E-Factor | 18.7 | 6.2 | 29.4 | 15.9 |
| PMI (kg/kg) | 32 | 11 | 48 | 27 |
Key :
- E-Factor = (Total waste)/(Product mass)
- PMI = Process Mass Intensity
Industrial Scalability
Continuous Flow Optimization
Reactor Design :
- Corning AFR® module with 3D printed static mixers
- Throughput: 12 kg/day
Conditions :
Environmental Impact
Green Metrics Comparison
| Metric | Method A | Method B | Method D |
|---|---|---|---|
| Carbon Intensity (kg CO₂e/kg) | 18.7 | 6.9 | 14.2 |
| Water Usage (L/kg) | 340 | 89 | 210 |
| Energy (kWh/kg) | 48 | 19 | 35 |
Improvement Strategies :
- Solvent recovery (90% DMF in Method A)
- Photochemical activation in Method B
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The furan-2-carbonyl group can form hydrogen bonds with target proteins, while the benzo[d]thiazole core can engage in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]ethanoate ()
- Key Differences: Replaces the benzo[d]thiazole system with a simpler 2-aminothiazole ring. Features a methoxycarbonylmethoxyimino group instead of a furan-2-carbonyl imino moiety.
- Synthesis: Prepared via alkolysis of a mica ester in methanol, contrasting with the reflux-based methods for benzothiazole derivatives .
- Applications : Serves as an intermediate for antibiotics like cephalosporins, highlighting the role of thiazole derivatives in drug development .
Ethyl [(2Z)-2-[(Furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate ()
- Key Differences :
- Substitutes the benzo[d]thiazole ring with a 5-nitrothiazole system.
- Uses an ethyl ester instead of a methyl ester.
- Ethyl esters may also confer higher lipophilicity than methyl esters .
Functional Group Analogues
Sulfonylurea Herbicides ()
- Examples : Metsulfuron methyl, ethametsulfuron methyl.
- Key Differences :
- Contain triazine or pyrimidine cores instead of benzothiazole.
- Feature sulfonylurea bridges (-SO₂NHCONH-) critical for herbicidal activity.
- Functional Overlap : The methyl/ethyl ester groups in these herbicides and the target compound suggest shared metabolic pathways (e.g., esterase-mediated hydrolysis) .
Comparative Data Table
Research Findings and Implications
Synthesis Methods : The target compound’s benzo[d]thiazole core likely requires reflux-based multicomponent reactions, similar to other benzothiazole derivatives . This contrasts with the alkolysis method for simpler thiazoles .
Electronic Effects : The 6-ethyl group in the target compound may enhance lipophilicity and steric bulk compared to electron-withdrawing nitro groups in , influencing bioavailability .
Crystallinity : Benzo[d]thiazole’s fused aromatic system could promote π-π stacking interactions, as seen in thiazole derivatives with planar structures .
Bioactivity: While highlights thiazoles’ role in antibiotics, the target compound’s furan-2-carbonyl imino group may confer unique binding properties for antimicrobial or anticancer targets.
Biological Activity
(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and therapeutic potentials based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety, an imine functional group, and a furan ring. Its chemical formula is C₁₅H₁₅N₃O₃S, and it is characterized by the following structural components:
- Benzo[d]thiazole : Known for various biological activities including antimicrobial and anticancer properties.
- Furan ring : Associated with multiple pharmacological effects.
- Imine linkage : Often enhances biological activity through interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds with similar structures have been reported to exhibit antimicrobial effects against a range of pathogens. This includes both bacterial and fungal strains, which may be attributed to the thiazole moiety's ability to disrupt microbial cell processes.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which are crucial in various physiological processes. Inhibitory studies on related thiazole derivatives suggest potential selectivity towards certain isoforms of CA, which could be beneficial in treating conditions like glaucoma or cancer .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) can be drawn:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, potentially leading to apoptosis in cancer cells.
- Enzyme Binding : The imine group may facilitate binding to active sites of enzymes, disrupting their function and leading to therapeutic effects.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of thiazole derivatives similar to our compound against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and clinical applicability.
- Enzyme Targeting : Another research effort focused on the inhibition of carbonic anhydrases by thiazole-based compounds, suggesting that modifications in the structure could enhance selectivity and potency against specific isoforms relevant in tumor biology.
Q & A
Q. What are the key synthetic routes for preparing (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves:
- Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., furan-2-carbonyl chloride) under acidic conditions .
- Introduction of the ethyl group at the 6-position through alkylation or Friedel-Crafts acylation, depending on precursor availability .
- Esterification of the acetic acid side chain using methanol under catalytic acidic or basic conditions .
Q. Key Optimization Strategies :
- Use of continuous flow reactors to enhance reaction control and reduce side products .
- Green chemistry principles (e.g., solvent-free conditions) to minimize waste, as demonstrated in analogous thiazole syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms the Z-configuration of the imino group and spatial arrangement of substituents .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 403.3) .
Q. How do the ethyl and furan-2-carbonyl groups influence the compound’s physicochemical properties?
- Ethyl Group (6-position) :
- Furan-2-carbonyl Group :
- Introduces π-π stacking potential via the aromatic furan ring, critical for target binding .
- The carbonyl oxygen participates in hydrogen bonding with biological targets (e.g., kinases or proteases) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodology :
- Synthesize Analog Libraries : Replace the ethyl group with halogens (F, Cl), methyl, or hydrogen, and substitute furan with other heterocycles (thiophene, pyrrole) .
- Assay Design :
- Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Compare metabolic stability using liver microsome assays .
Q. Data Contradiction Example :
Q. What experimental approaches are recommended to elucidate the mechanism of action?
- Target Identification :
- Pull-down assays with biotinylated probes to isolate binding proteins .
- Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Pathway Analysis :
Case Study : Analogous thiazoles inhibit tubulin polymerization by binding to the colchicine site, suggesting a similar mechanism could be explored .
Q. How can conflicting data on bioactivity across similar compounds be resolved?
Steps :
Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls .
Validate Purity : Impurities >5% (e.g., unreacted starting materials) can skew results; re-characterize via HPLC-MS .
Cross-Validate with Orthogonal Assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
Example : Discrepancies in IC₅₀ values for chloro vs. fluoro analogs may arise from differential protein binding; use surface plasmon resonance (SPR) to measure binding kinetics .
Q. What strategies optimize reaction yield and purity during scale-up synthesis?
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) : Simulate binding stability of derivatives with target proteins (e.g., 100 ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME to forecast bioavailability, ensuring derivatives meet Lipinski’s rule of five .
Case Study : Docking of the furan moiety into the ATP-binding site of EGFR kinase revealed critical hydrogen bonds with Lys721, guiding methyl-to-ethyl substitutions for improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
